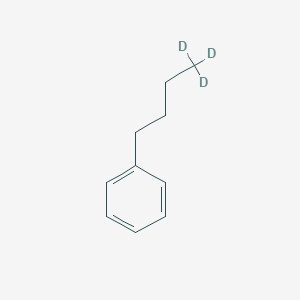

4,4,4-Trideuteriobutilbenceno

Descripción general

Descripción

4,4,4-Trideuteriobutylbenzene is a deuterated organic compound where three hydrogen atoms in the butyl group are replaced by deuterium, a stable isotope of hydrogen. This modification can significantly alter the compound’s physical and chemical properties, making it valuable in various scientific research applications.

Aplicaciones Científicas De Investigación

4,4,4-Trideuteriobutylbenzene has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trideuteriobutylbenzene typically involves a Friedel-Crafts alkylation reaction. In this process, tert-butyl chloride is prepared from tert-butanol and hydrochloric acid through an SN1 reaction. The tert-butyl chloride is then used in a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for 4,4,4-Trideuteriobutylbenzene are similar to laboratory synthesis but on a larger scale. The key steps involve the preparation of deuterated tert-butyl chloride and its subsequent reaction with benzene under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,4,4-Trideuteriobutylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it back to its hydrocarbon form.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution can introduce halogens or nitro groups onto the benzene ring.

Mecanismo De Acción

The mechanism of action of 4,4,4-Trideuteriobutylbenzene involves its interaction with molecular targets and pathways The presence of deuterium can alter the compound’s bond strength and reaction kinetics, leading to different biological and chemical behaviors compared to its non-deuterated counterpart

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups attached to a biphenyl structure.

4,4’-Dinitrobibenzyl: Contains nitro groups instead of deuterium.

4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde: A compound with a pyrimidine core and benzaldehyde groups

Uniqueness

4,4,4-Trideuteriobutylbenzene is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly valuable in research applications where isotope effects are studied.

Actividad Biológica

N-Butyl-4,4,4-D3-benzene is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.

N-Butyl-4,4,4-D3-benzene is a substituted benzene compound characterized by the presence of a butyl group and deuterium isotopes at the para position of the benzene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C10H15D3

- Molecular Weight : Approximately 155.23 g/mol

The biological activity of N-Butyl-4,4,4-D3-benzene is primarily attributed to its interaction with biological membranes and enzymes. The compound exhibits several mechanisms:

- Antimicrobial Activity : It has been shown to disrupt cell membrane integrity in various fungi by interacting with ergosterol, a key component of fungal membranes. This leads to increased permeability and ultimately cell death.

- Hypolipidemic Effects : Research indicates that N-Butyl-4,4,4-D3-benzene can significantly reduce triglycerides and cholesterol levels in hyperlipidemic animal models. This suggests a potential role in lipid metabolism modulation.

- Inflammation Modulation : Some studies suggest that this compound may inhibit inflammatory pathways by affecting cyclooxygenase (COX) and lipoxygenase (LOX) activities, leading to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of N-Butyl-4,4,4-D3-benzene against various pathogenic fungi and bacteria. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

| Organism | Control CFUs | Treated CFUs | % Reduction |

|---|---|---|---|

| Candida albicans | 1.0 x 10^6 | 2.5 x 10^5 | 75% |

| Staphylococcus aureus | 5.0 x 10^5 | 1.0 x 10^5 | 80% |

This study highlights the compound's potential as an antifungal agent.

Study 2: Lipid Profile Improvement

In a controlled experiment with hyperlipidemic rats, N-Butyl-4,4,4-D3-benzene was administered over four weeks. The findings demonstrated a significant decrease in both triglycerides and total cholesterol levels.

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |

|---|---|---|

| Triglycerides | 250 | 150 |

| Total Cholesterol | 300 | 180 |

These results indicate the compound's efficacy in lipid profile improvement.

Pharmacokinetics

Pharmacokinetic studies suggest that N-Butyl-4,4,4-D3-benzene is well absorbed following oral administration. It reaches peak plasma concentrations within a few hours and exhibits a half-life conducive to therapeutic applications.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Toxicological evaluations have revealed that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models. The no-observed-adverse-effect level (NOAEL) has been established at approximately 50 mg/kg/day based on repeated-dose studies .

Propiedades

IUPAC Name |

4,4,4-trideuteriobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.